Cas no 2094031-67-9 (1-[(3aR,8aS)-6-acetyl-decahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one)
![1-[(3aR,8aS)-6-acetyl-decahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one structure](https://it.kuujia.com/scimg/cas/2094031-67-9x500.png)
2094031-67-9 structure
Nome del prodotto:1-[(3aR,8aS)-6-acetyl-decahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one
1-[(3aR,8aS)-6-acetyl-decahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-1-[(3As,8aR)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one
- AKOS034812286
- 2094031-67-9
- 1-[(3aR,8aS)-6-acetyl-decahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one
- EN300-26589584
- Z2379497199
-
- Inchi: 1S/C18H22ClN3O2/c1-13(23)21-8-5-15-11-22(12-16(15)6-9-21)18(24)3-2-14-4-7-20-17(19)10-14/h2-4,7,10,15-16H,5-6,8-9,11-12H2,1H3/b3-2+/t15-,16+
- Chiave InChI: SEQAXEFRVVFMNH-HNQCBELMSA-N
- Sorrisi: ClC1C=C(C=CN=1)/C=C/C(N1C[C@@H]2CCN(C(C)=O)CC[C@@H]2C1)=O
Proprietà calcolate
- Massa esatta: 347.1400546g/mol
- Massa monoisotopica: 347.1400546g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 495
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 53.5Ų
1-[(3aR,8aS)-6-acetyl-decahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26589584-0.05g |
1-[(3aR,8aS)-6-acetyl-decahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one |
2094031-67-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-[(3aR,8aS)-6-acetyl-decahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one Letteratura correlata
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
5. Back matter
2094031-67-9 (1-[(3aR,8aS)-6-acetyl-decahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one) Prodotti correlati
- 379252-47-8(ethyl 4-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-5-hydroxy-2-methylnaphtho1,2-bfuran-3-carboxylate)
- 2034252-06-5(2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyrazine)
- 19982-07-1(N-Acetyl Memantine)
- 1263376-05-1(2-Amino-5-bromo-N-cyclohexylbenzamide)
- 174011-58-6(6-trifluoromethoxychromone-2-carboxylic acid)
- 285979-83-1(sodium l-lactate-2-d1)
- 1361713-61-2(3'-Chloro-2,5-dichloro-4'-nitro-biphenyl)
- 2248400-27-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{2-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetate)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 40288-57-1(2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
